Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is a synthetic organic compound featuring a benzoate ester backbone with a nitro (-NO₂) group at the 5-position and a carbamoyl linkage (-CONH-) at the 3-position, substituted with a 2,4-difluorophenyl moiety. This structure combines electron-withdrawing (nitro, fluorine) and hydrogen-bonding (carbamoyl) groups, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMHXCPDBKJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed
Reduction: 3-[(2,4-difluorophenyl)carbamoyl]-5-aminobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoic acid
Scientific Research Applications
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues with Fluorophenyl and Carbamoyl Groups
- Example 116 (EP 4 374 877 A2): Structure: 7-[4-[[(4aR)-3-[[4-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate. Key Differences: Replaces the nitro group with a chlorine atom and introduces a pyridazine ring. The trifluoromethylpyridine moiety enhances lipophilicity (logP) compared to the nitro group in the target compound. Molecular Weight: ~733 g/mol (LCMS: m/z 733 [M+H]⁺) vs. ~332 g/mol (estimated for the target compound). Relevance: The chlorine and trifluoromethyl groups may improve target binding but increase metabolic stability .
- Impurity B(EP) (CAS 132961-05-8): Structure: 3-[2-[4-[(Z)-(2,4-Difluorophenyl)-(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences: Replaces the benzoate ester with a pyrimidinone ring and introduces a piperidine-hydroxyimino group. Functional Impact: The hydroxyimino group may confer chelating properties, while the pyrimidinone core could enhance solubility compared to the nitrobenzoate backbone .
Nitro-Substituted Fluorinated Aromatics
1-(Benzyloxy)-3-fluoro-5-nitrobenzene (EN300-332263) :
- Structure: Benzyl-protected nitrobenzene with a fluorine at the 3-position.
- Key Differences: Lacks the carbamoyl linkage and methyl ester, simplifying the scaffold.
- Molecular Weight: 191.23 g/mol vs. the target compound’s higher weight (~332 g/mol).
- Relevance: The benzyloxy group may reduce metabolic degradation but limit hydrogen-bonding interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
- Structure: Pyrazole core with sulfanyl and trifluoromethyl substituents.
- Key Differences: Sulfur atoms (e.g., C6—S1) and trifluoromethyl groups increase electronegativity and steric bulk compared to the carbamoyl-nitrobenzoate system.
- Relevance: The aldehyde group introduces reactivity absent in the ester-containing target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate | ~332 | 5-NO₂, 3-CONH-(2,4-F₂C₆H₃) | Ester, Carbamoyl, Nitro | Pharmaceutical intermediates |
| Example 116 (EP 4 374 877 A2) | 733 | Cl, CF₃, Pyridazine | Carbamoyl, Ester, Hydroxy | Kinase inhibitors |
| Impurity B(EP) (CAS 132961-05-8) | ~437 (estimated) | 2,4-F₂C₆H₃, Piperidine, Pyrimidinone | Hydroxyimino, Pyrimidinone | Pharmaceutical impurity |
| 1-(Benzyloxy)-3-fluoro-5-nitrobenzene | 191.23 | 5-NO₂, 3-F, Benzyloxy | Nitro, Ether | Synthetic intermediate |
Research Findings and Implications
- In contrast, trifluoromethyl or chlorine substituents (e.g., Example 116) increase hydrophobicity and metabolic resistance .
- Carbamoyl Linkage : The carbamoyl group in the target compound enables hydrogen bonding, a feature absent in simpler nitroaromatics like 1-(benzyloxy)-3-fluoro-5-nitrobenzene. This may enhance target specificity .
- Structural Complexity: Compounds with fused heterocycles (e.g., pyrimidinone in Impurity B) exhibit higher molecular weights and complexity, which could limit synthetic scalability compared to the benzoate-based target .
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